molecular formula C₂₉H₄₆O₅ B1148143 16-表去乙酰化富西地酸 CAS No. 5951-83-7

16-表去乙酰化富西地酸

货号 B1148143
CAS 编号: 5951-83-7
分子量: 474.67
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16-Epidesacetylfusidic acid is a chemical compound with the molecular formula C29H46O5 and a molecular weight of 474.67. It is available in industrial grade with a content of 99% .


Chemical Reactions Analysis

The chemical reactions involving 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

科学研究应用

Proteomics Research

Application Summary

16-Epi-deacetyl-fusidic Acid is utilized in proteomics research to study protein expression and interaction, particularly in the context of antimicrobial resistance.

Experimental Methods

The compound is often used in conjunction with mass spectrometry to analyze protein complexes and modifications. It’s also used in biochemical assays to determine its interaction with various proteins .

Results and Analysis

Studies have shown that 16-Epi-deacetyl-fusidic Acid binds to certain proteins involved in bacterial resistance, providing insights into the mechanisms of drug action and resistance .

Antibacterial Activity Enhancement

Application Summary

This compound is researched for its ability to enhance the antibacterial activity of fusidic acid when embedded into nano-lipid carriers with cinnamon oil .

Experimental Methods

Nanoemulsion techniques are applied to encapsulate the compound, followed by integration into a hydrogel for topical application. The Box–Behnken design is used for optimization .

Results and Analysis

The optimized formula showed improved in vitro release and stability, indicating potential for enhanced topical antibacterial treatments .

Quality Control in Pharmaceutical Products

Application Summary

The compound is used as a standard in the development of UPLC analytical methods for the determination of fusidic acid in pharmaceutical products .

Experimental Methods

Quality by Design (QbD) approach is employed for method optimization, focusing on variables like formic acid concentration and column temperature .

Results and Analysis

The validated method showed high linearity, accuracy, precision, and robustness, suitable for quality control purposes .

Clinical Trials for Skin Infections

Application Summary

16-Epi-deacetyl-fusidic Acid is investigated in clinical trials for its efficacy in treating skin infections like impetigo, comparing it with other antiseptics .

Experimental Methods

A single-blind randomized controlled trial design is used, with participants receiving the compound as one of the treatment arms .

Results and Analysis

Preliminary results suggest comparable efficacy to traditional treatments, with the potential for reduced antimicrobial resistance .

Antiviral Agent Development

Application Summary

The compound is being explored for its potential as an antiviral agent, particularly against enveloped viruses.

Experimental Methods

In vitro assays are conducted using virus-infected cell cultures, and the compound’s efficacy is measured by its ability to inhibit viral replication.

Results and Analysis

Preliminary data suggest that 16-Epi-deacetyl-fusidic Acid may interfere with the viral life cycle, reducing viral load in treated cultures .

Cancer Research

Application Summary

Researchers are investigating the compound’s ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

Experimental Methods

Cell viability assays, flow cytometry, and Western blot analyses are used to assess the compound’s effects on cancer cells.

Results and Analysis

Studies indicate that 16-Epi-deacetyl-fusidic Acid can selectively target cancer cells, leading to cell cycle arrest and apoptosis .

Anti-Inflammatory Therapies

Application Summary

The anti-inflammatory properties of 16-Epi-deacetyl-fusidic Acid are being studied for the treatment of chronic inflammatory diseases.

Experimental Methods

Animal models of inflammation are treated with the compound, and biomarkers of inflammation are measured to assess its therapeutic effects.

Results and Analysis

Results show a significant reduction in inflammatory markers, suggesting the compound’s potential as an anti-inflammatory agent .

Antifungal Applications

Application Summary

The compound’s antifungal activity is being assessed, particularly against dermatophytic fungi responsible for skin infections.

Experimental Methods

Fungal cultures are exposed to varying concentrations of the compound, and its inhibitory effects are measured.

Results and Analysis

The compound exhibits potent antifungal activity, with potential applications in topical antifungal treatments .

Drug Resistance Modulation

Application Summary

16-Epi-deacetyl-fusidic Acid is studied for its ability to modulate drug resistance in bacteria and cancer cells.

Experimental Methods

Susceptibility assays and drug efflux studies are performed to evaluate the compound’s impact on resistance mechanisms.

Results and Analysis

The compound shows promise in reversing multidrug resistance, enhancing the efficacy of existing antibiotics and chemotherapeutics .

Topical Antibacterial Formulations

Application Summary

The compound is incorporated into novel topical formulations to enhance the antibacterial activity of fusidic acid.

Experimental Methods

Nanoemulsion and hydrogel technologies are employed to create stable, long-lasting topical antibacterial agents.

Results and Analysis

The developed formulations demonstrate improved release profiles and stability, offering a promising approach for enhanced antibacterial therapy .

安全和危害

The safety and hazards associated with 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

未来方向

The future directions of 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

属性

IUPAC Name

(2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18+/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQPWJLUKNCQX-KYZYRYDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(\CCC=C(C)C)/C(=O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714568
Record name (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Epidesacetylfusidic acid

CAS RN

5951-83-7
Record name 16-Epidesacetylfusidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
GR Willie, N Richman, WO Godtfredsen… - Biochemistry, 1975 - ACS Publications
Fusidic acid inhibits polypeptide chain elonga-tion by binding to the ribosome· elongation factor-G GDP complex and thereby preventing its dissociation. The exper-iments reported here …
Number of citations: 82 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。